β2-Selectivity: Cardioselectivity Ratio vs. Propranolol
Butoxamine exhibits a pronounced β2-selectivity profile, in stark contrast to the non-selective antagonist propranolol and the β1-selective antagonist practolol. In isolated tissue assays (guinea pig atrium for β1, trachea for β2), the cardioselectivity ratio (pA2 left atrium / pA2 trachea) is >1000 for practolol, ~30 for acebutolol, and is described as 'very slight' for butoxamine, confirming its preferential antagonism at β2-adrenoceptors [1].
| Evidence Dimension | Cardioselectivity Ratio (pA2 left atrium / pA2 trachea) |
|---|---|
| Target Compound Data | Very slight |
| Comparator Or Baseline | Practolol: >1000; Acebutolol: ~30 |
| Quantified Difference | Butoxamine exhibits a substantially lower ratio, indicative of β2-selectivity. |
| Conditions | Isolated guinea pig atrium (β1) and trachea (β2) |
Why This Matters
This quantifies Butoxamine's suitability as a selective β2 tool compound, enabling unambiguous interpretation of β2-mediated responses in tissue-based assays.
- [1] Spach MO, Miesch F, Schwartz J. [Comparison of the pA2 of various beta blocking agents]. La Nouvelle Presse Medicale. 1975 Dec 31;4(46 Suppl):3221-3222. PMID: 3766. View Source
